2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N'-[(naphthalen-2-yloxy)acetyl]acetohydrazide
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Overview
Description
2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)-N’-[(2-NAPHTHYLOXY)ACETYL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)-N’-[(2-NAPHTHYLOXY)ACETYL]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of benzo[de]isoquinoline-1,3-dione with appropriate hydrazides and naphthyloxyacetyl derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatographic methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)-N’-[(2-NAPHTHYLOXY)ACETYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)-N’-[(2-NAPHTHYLOXY)ACETYL]ACETOHYDRAZIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)-N’-[(2-NAPHTHYLOXY)ACETYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Naphthyloxyacetyl derivatives: These compounds have a similar naphthyloxyacetyl moiety but differ in their overall structure and reactivity.
Uniqueness
2-(1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL)-N’-[(2-NAPHTHYLOXY)ACETYL]ACETOHYDRAZIDE is unique due to its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H19N3O5 |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N'-(2-naphthalen-2-yloxyacetyl)acetohydrazide |
InChI |
InChI=1S/C26H19N3O5/c30-22(27-28-23(31)15-34-19-12-11-16-5-1-2-6-18(16)13-19)14-29-25(32)20-9-3-7-17-8-4-10-21(24(17)20)26(29)33/h1-13H,14-15H2,(H,27,30)(H,28,31) |
InChI Key |
SJLKTPTWEWQTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NNC(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Origin of Product |
United States |
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